molecular formula C12H12N2O3 B12865990 Formyl-d-tryptophan

Formyl-d-tryptophan

Cat. No.: B12865990
M. Wt: 232.23 g/mol
InChI Key: RNEMLJPSSOJRHX-LLVKDONJSA-N
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Description

Formyl-d-tryptophan is a derivative of the amino acid tryptophan, where a formyl group is attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Formyl-d-tryptophan can be synthesized through several methods. One common approach involves the formylation of d-tryptophan using formic acid and acetic anhydride under controlled conditions . Another method includes the use of formyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Formyl-d-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-formyl-kynurenine, while reduction can yield d-tryptophanol .

Scientific Research Applications

Formyl-d-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of formyl-d-tryptophan involves its interaction with specific molecular targets. For instance, it can bind to formyl peptide receptors, which are involved in immune responses. The binding of this compound to these receptors can trigger a cascade of signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Formyl-d-tryptophan is unique due to its specific stereochemistry and the presence of the formyl group, which imparts distinct chemical and biological properties. Its ability to interact with formyl peptide receptors sets it apart from other tryptophan derivatives .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(2R)-2-formamido-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m1/s1

InChI Key

RNEMLJPSSOJRHX-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O

Origin of Product

United States

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